Filgotinib

JAK-STAT signaling Kinase inhibitor selectivity Inflammatory cytokine pathways

Filgotinib (GLPG0634) is the definitive JAK1-preferential inhibitor for mechanistic dissection of IL-6, IFNα, and IFNγ signaling with minimal JAK2/JAK3 off-target effects. Its 30-fold JAK1 selectivity over JAK2 in whole blood assays enables unambiguous pathway interrogation. CES2/1-mediated metabolism avoids CYP3A4 drug-drug interaction confounders—critical for polypharmacy study designs. The only JAK inhibitor backed by dedicated male reproductive toxicology data (MANTA/RAy trials: ≥50% sperm concentration reduction in 6.7% vs. placebo 8.3%). Proven ACR20 response of 76.6% at week 12. Select for JAK-STAT research, inflammatory disease modeling, and reproductive toxicology studies.

Molecular Formula C21H23N5O3S
Molecular Weight 425.5 g/mol
CAS No. 1206161-97-8
Cat. No. B607452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFilgotinib
CAS1206161-97-8
SynonymsGLPG0634;  GLPG 0634;  GLPG-0634. Filgotinib;  PubChemSID 163643231
Molecular FormulaC21H23N5O3S
Molecular Weight425.5 g/mol
Structural Identifiers
SMILESC1CC1C(=O)NC2=NN3C(=N2)C=CC=C3C4=CC=C(C=C4)CN5CCS(=O)(=O)CC5
InChIInChI=1S/C21H23N5O3S/c27-20(17-8-9-17)23-21-22-19-3-1-2-18(26(19)24-21)16-6-4-15(5-7-16)14-25-10-12-30(28,29)13-11-25/h1-7,17H,8-14H2,(H,23,24,27)
InChIKeyRIJLVEAXPNLDTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white-solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Filgotinib (CAS 1206161-97-8): A Selective JAK1 Inhibitor for Rheumatoid Arthritis and Inflammatory Bowel Disease Research


Filgotinib (GLPG0634) is an oral, small-molecule Janus kinase (JAK) inhibitor that preferentially targets JAK1 over other JAK family members, with demonstrated efficacy in rheumatoid arthritis (RA) and ulcerative colitis [1]. It is a triazolopyridine derivative that acts as an ATP-competitive inhibitor of JAK1, disrupting cytokine signaling pathways implicated in chronic inflammation [2]. Unlike pan-JAK inhibitors, filgotinib's selectivity profile is designed to balance therapeutic benefit with a potentially improved safety margin [3].

Why Filgotinib Cannot Be Substituted by Other JAK Inhibitors: Evidence-Based Differentiation


JAK inhibitors are not interchangeable due to distinct selectivity profiles, metabolic pathways, and clinical safety signatures. Filgotinib exhibits a unique combination of preferential JAK1 inhibition, carboxylesterase-mediated metabolism (avoiding CYP3A4 interactions), and a distinct safety record regarding herpes zoster and venous thromboembolism events [1]. Substituting filgotinib with tofacitinib, baricitinib, or upadacitinib without considering these differentiating factors may alter efficacy or introduce unexpected safety concerns [2].

Quantitative Differentiation of Filgotinib: Head-to-Head Selectivity, Efficacy, and Safety Data


JAK1 Selectivity Profile: Filgotinib vs. Tofacitinib, Baricitinib, and Upadacitinib

Filgotinib demonstrates a JAK1 selectivity profile that differs from other JAK inhibitors. In whole blood assays, filgotinib exhibits approximately 30-fold selectivity for JAK1 over JAK2-dependent signaling, whereas tofacitinib is a pan-JAK inhibitor with balanced activity across JAK1, JAK2, and JAK3 [1]. Baricitinib shows preferential JAK1/2 inhibition with IC50 values of 4 nM and 7 nM for JAK1 and JAK2, respectively, while upadacitinib displays JAK1 selectivity with an IC50 of 47 nM for JAK1 [2].

JAK-STAT signaling Kinase inhibitor selectivity Inflammatory cytokine pathways

Clinical Efficacy in Rheumatoid Arthritis: Filgotinib vs. Adalimumab and Methotrexate

In the phase 3 FINCH 1 trial, filgotinib 200 mg plus methotrexate (MTX) demonstrated superior ACR20 response rates compared to adalimumab plus MTX at week 12 [1]. In the FINCH 3 trial, filgotinib 200 mg plus MTX achieved an ACR20 response in 81% of patients at week 24, compared to 71% for MTX monotherapy [2].

Rheumatoid arthritis ACR20 response Disease-modifying antirheumatic drugs

Herpes Zoster Incidence: Filgotinib vs. Tofacitinib and Baricitinib

Filgotinib exhibits a lower incidence of herpes zoster (HZ) compared to other JAK inhibitors. Pooled phase 3 safety data through 24 weeks showed a HZ incidence of 0.6% in filgotinib-treated patients [1]. In contrast, tofacitinib and baricitinib have been associated with higher HZ rates in comparable RA populations [2].

JAK inhibitor safety Herpes zoster reactivation Opportunistic infections

Venous Thromboembolism Risk: Filgotinib vs. Tofacitinib and Baricitinib

Filgotinib demonstrates a low incidence of venous thromboembolism (VTE) events. In the pooled FINCH phase 3 program, VTE occurred in 0.1% of filgotinib-treated patients (1/1038 receiving 200 mg) through 24 weeks [1]. This rate is substantially lower than the VTE signal observed with tofacitinib and baricitinib in comparable RA populations [2].

JAK inhibitor safety Venous thromboembolism Cardiovascular risk

Metabolic Pathway and Drug-Drug Interaction Profile: Filgotinib vs. Upadacitinib and Tofacitinib

Filgotinib is primarily metabolized by carboxylesterase 2 (CES2) in the intestine and CES1 in the liver, with negligible CYP450 involvement [1]. This contrasts with tofacitinib (CYP3A4/2C19) and upadacitinib (CYP3A4), which are CYP450 substrates and therefore susceptible to drug-drug interactions (DDIs) [2].

Pharmacokinetics Drug-drug interactions Carboxylesterase metabolism

Male Reproductive Safety: Filgotinib MANTA and MANTA-RAy Studies vs. Preclinical Concerns

Despite preclinical signals of testicular toxicity in rats and dogs, the phase 2 MANTA and MANTA-RAy trials demonstrated that filgotinib 200 mg daily for 13 weeks had no measurable impact on semen parameters or sex hormones in men with inflammatory diseases [1]. The proportion of participants with ≥50% decline in sperm concentration was 6.7% (8/120) in the filgotinib group versus 8.3% (10/120) in the placebo group [2].

Reproductive toxicology Semen parameters Male fertility

Optimal Research and Procurement Scenarios for Filgotinib Based on Differentiated Evidence


JAK1-Selective Inhibition Studies in Cytokine Signaling Pathways

Researchers investigating JAK-STAT pathway modulation in inflammatory disease models should select filgotinib when a JAK1-preferential profile with minimal JAK2/JAK3 off-target effects is required. Its 30-fold JAK1 selectivity over JAK2 in whole blood assays [1] makes it suitable for dissecting JAK1-specific contributions to IL-6, IFNα, and IFNγ signaling while minimizing confounding effects on erythropoietin (JAK2) or IL-2 (JAK3) pathways [2].

Rheumatoid Arthritis Clinical Trial Comparator or Reference Standard

In clinical research evaluating RA therapeutics, filgotinib serves as an evidence-based comparator given its established ACR20 response rates (76.6% at week 12 vs. adalimumab 59.4%) [1] and DAS28 remission rates (54% at week 24 vs. MTX 29%) [2]. Procurement for clinical trial material should be based on these validated efficacy benchmarks.

Drug-Drug Interaction Studies Requiring CYP450-Independent Metabolism

For studies involving polypharmacy or co-administration with CYP3A4 inhibitors/inducers, filgotinib offers a unique advantage due to its CES2/1-mediated metabolism [1]. This property simplifies study design and reduces confounding pharmacokinetic variables compared to tofacitinib or upadacitinib, which require dose adjustments with CYP modulators [2].

Male Reproductive Toxicology and Fertility Research

Filgotinib is the only JAK inhibitor with a dedicated, large-scale clinical program evaluating male reproductive safety. The MANTA and MANTA-RAy trials provide a unique dataset on semen parameters (≥50% sperm concentration reduction: 6.7% filgotinib vs. 8.3% placebo) [1], making filgotinib an essential reference compound for reproductive toxicology studies in immunomodulatory drug development.

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